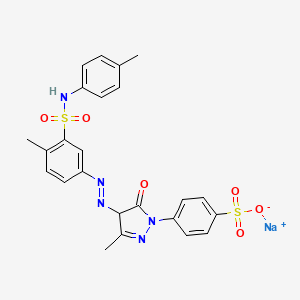![molecular formula C24H31Cl2F2N3O2 B13764056 1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride CAS No. 77796-04-4](/img/structure/B13764056.png)
1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and a benzazepine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride involves multiple steps, including the formation of the benzazepine core and the introduction of fluorinated phenyl groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the final product .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 4-[8-[[(4-fluorophenyl)sulfonyl]amino]-5,6-dihydro-: Another fluorinated compound with potential biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with applications in medicinal chemistry
Propriétés
Numéro CAS |
77796-04-4 |
|---|---|
Formule moléculaire |
C24H31Cl2F2N3O2 |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C24H29F2N3O2.2ClH/c25-19-5-3-18(4-6-19)21-2-1-9-29(23-16-20(26)7-8-22(21)23)24(31)17-28-12-10-27(11-13-28)14-15-30;;/h3-8,16,21,30H,1-2,9-15,17H2;2*1H |
Clé InChI |
OCAPHIGEAXDVPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C=C(C=C2)F)N(C1)C(=O)CN3CCN(CC3)CCO)C4=CC=C(C=C4)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)





